molecular formula C12H12N4O2 B2711948 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2034369-71-4

4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2711948
CAS No.: 2034369-71-4
M. Wt: 244.254
InChI Key: ZHKOTNIMFPDHND-UHFFFAOYSA-N
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Description

4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound that features a unique combination of oxadiazole, pyrrolidine, and pyridine rings

Mechanism of Action

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its target leads to changes in the cellular functions regulated by GPBAR1.

Biochemical Pathways

The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone affects multiple metabolic pathways. GPBAR1 regulates the systemic metabolism of bile acids, glucose, triglycerides, and cholesterol . The compound’s action on GPBAR1 also stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .

Pharmacokinetics

The related compounds 9 and 10, which are also gpbar1 agonists, suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . In addition, the compound’s action enhances energy expenditure by locally stimulating thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of the oxadiazole ring.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new ligands for coordination chemistry.

Biology and Medicine:

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(9-1-4-13-5-2-9)16-6-3-10(7-16)11-14-8-18-15-11/h1-2,4-5,8,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKOTNIMFPDHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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